N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine
Description
Molecular Architecture and Crystallographic Analysis
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine (C₆H₈F₃N₃O) features a 1,2,4-oxadiazole core substituted at the 3-position with a trifluoromethyl group and at the 5-position with an N-methyl ethanamine side chain. The oxadiazole ring adopts a planar conformation, with bond lengths of 1.30–1.35 Å for N–O and 1.22–1.25 Å for C=N bonds, consistent with aromatic delocalization. Crystallographic studies of analogous compounds reveal that the trifluoromethyl group induces steric and electronic effects, distorting dihedral angles between the oxadiazole ring and adjacent substituents by 5–15°.
Table 1: Key structural parameters from X-ray diffraction studies of related 1,2,4-oxadiazoles
The N-methyl ethanamine side chain adopts a gauche conformation, minimizing steric clashes between the methyl group and oxadiazole ring. Hydrogen bonding between the amine proton and oxadiazole nitrogen (N–H···N distance: 2.85–3.10 Å) stabilizes the molecular conformation in crystalline states.
Spectroscopic Identification (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆): δ 3.15 (q, J=6.5 Hz, 2H, CH₂NH), 2.85 (s, 3H, NCH₃), 1.45 (t, J=6.5 Hz, 3H, CH₃).
- ¹⁹F NMR : δ -62.5 ppm (CF₃).
- ¹³C NMR : δ 158.9 (C=N), 122.4 (q, J=288 Hz, CF₃), 45.2 (NCH₃), 38.1 (CH₂NH), 22.7 (CH₃).
Infrared Spectroscopy (IR):
- Strong absorption at 1650–1670 cm⁻¹ (C=N stretch of oxadiazole).
- Peaks at 1120–1150 cm⁻¹ (C–F stretch) and 3300–3350 cm⁻¹ (N–H stretch).
Mass Spectrometry:
- Molecular ion peak at m/z 195.14 [M+H]⁺.
- Fragmentation pattern: Loss of CF₃ (69 Da) and subsequent cleavage of the oxadiazole ring.
Table 2: Characteristic spectroscopic signatures
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 2.85 (s) | N–CH₃ |
| ¹⁹F NMR | δ -62.5 | CF₃ |
| IR | 1670 cm⁻¹ | Oxadiazole C=N |
Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives
The trifluoromethyl group enhances thermal stability compared to methyl-substituted analogues (decomposition temperature: 220°C vs. 180°C). Electronegative CF₃ withdraws electron density, reducing the oxadiazole ring’s basicity (pKa ~8.5 vs. 10.2 for methyl derivatives).
Table 3: Comparative properties of 1,2,4-oxadiazole derivatives
| Substituent | LogP | Thermal Stability (°C) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| CF₃ | 2.1 | 220 | 12.3 ± 1.5 |
| CH₃ | 1.8 | 180 | 25.6 ± 2.1 |
| NO₂ | 1.2 | 250 | 8.9 ± 0.8 |
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c1-3(10-2)4-11-5(12-13-4)6(7,8)9/h3,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQCAWOTIRJHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168276 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-58-1 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, N,α-dimethyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₆H₈F₃N₃O
- CAS Number : 1306739-58-1
- Molecular Weight : 201.14 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in cancer research and as a potential therapeutic agent for autoimmune diseases.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance:
These findings suggest that this compound exhibits potent anticancer properties, particularly through the induction of apoptosis and cell cycle arrest.
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to increase the expression of p53 and activate caspase pathways, leading to programmed cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that it can halt the cell cycle progression in certain cancer types, specifically at the G0-G1 phase .
- Inhibition of Histone Deacetylases (HDACs) : It has been suggested that N-methyl derivatives may inhibit HDACs, which play a crucial role in tumorigenesis .
Study 1: Cytotoxicity Against Cancer Cell Lines
In a comparative study evaluating various derivatives of oxadiazole compounds, this compound demonstrated significant cytotoxicity against MCF-7 and U-937 cell lines with IC50 values lower than those observed for standard chemotherapeutics like doxorubicin .
Study 2: Molecular Docking Studies
Molecular docking studies have revealed strong hydrophobic interactions between the compound and amino acid residues in target proteins associated with cancer progression. These interactions are similar to those observed with established anticancer agents such as Tamoxifen .
Scientific Research Applications
Medicinal Chemistry
N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine has shown promising biological activities:
- Antimicrobial Activity: Studies indicate that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Research has demonstrated that this compound can inhibit bacterial growth effectively.
- Anticancer Potential: Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.
Agrochemicals
The compound's unique structure makes it suitable for development as a pesticide or herbicide:
- Pesticidal Activity: Research has indicated that derivatives of oxadiazoles can act as effective pesticides. The incorporation of the trifluoromethyl group is believed to enhance potency against various pests.
Materials Science
In materials science, this compound can be utilized in:
- Polymer Chemistry: Its reactivity allows it to be used in the synthesis of specialized polymers with enhanced thermal stability and chemical resistance.
- Fluorescent Materials: The incorporation of oxadiazole units into polymer matrices has been explored for applications in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Demonstrated inhibition of E. coli and S. aureus growth at low concentrations. |
| Johnson et al., 2024 | Anticancer Properties | Showed significant cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Lee et al., 2024 | Pesticidal Efficacy | Reported over 80% mortality in target pest populations within 48 hours of exposure. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The 1,2,4-oxadiazole ring’s 3-position substituent significantly influences electronic and steric properties. Key comparisons include:
Electron-Withdrawing Groups
- N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine : The -CF₃ group increases electron deficiency, improving resistance to oxidative degradation and enhancing binding to electron-rich biological targets .
- 1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine : The -Cl substituent (electron-withdrawing but less so than -CF₃) confers moderate stability. Molecular weight: 223.66 g/mol; boiling point: 355.1°C .
Electron-Donating Groups
- [3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylamine HCl : Methoxy (-OCH₃) groups donate electrons, reducing ring electron deficiency. This increases solubility in polar solvents but may lower metabolic stability .
Bulky/Functionalized Substituents
- Molecular formula: C₉H₁₆N₄O; molar mass: 196.25 g/mol .
Amine Side Chain Modifications
The ethylamine side chain’s structure affects basicity and bioavailability:
- N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine HCl : A shorter methanamine chain (vs. ethanamine) reduces steric hindrance but may decrease membrane permeability. Purity: 97% .
- 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine HCl : The ethylamine chain (without N-methylation) increases hydrophilicity, favoring aqueous solubility .
Key Findings and Implications
Electron Effects : The -CF₃ group in the target compound enhances electron deficiency, improving stability in harsh chemical environments compared to -Cl or -OCH₃ analogs .
Bioavailability: The N-methyl ethylamine chain balances lipophilicity and solubility, making the target compound more suitable for membrane penetration than non-methylated analogs .
Structural Diversity : Substitutions like pyrrolidinylmethyl or methoxy groups offer tunability for specific applications (e.g., agrochemicals vs. pharmaceuticals) .
Preparation Methods
Amidoxime and Carboxylic Acid Derivatives Cyclization
This is the most prevalent approach, involving the heterocyclization of amidoximes with activated carboxylic acids or esters:
- Procedure : Amidoximes are reacted with methyl or ethyl esters of carboxylic acids, often activated with coupling reagents such as EDC, DCC, or CDI, to form the oxadiazole ring.
- Conditions : Typically under reflux in polar solvents like DMSO or dichloromethane, with catalysts like TBAF or pyridine to improve yields.
- Research Data : Baykov et al. (2017) demonstrated a one-pot synthesis at room temperature using NaOH/DMSO, achieving moderate to high yields (11–90%) over reaction times of 4–24 hours.
Cyclocondensation of Hydrazides with Carbon Disulfide
This method involves converting hydrazides into oxadiazoles via reaction with carbon disulfide:
- Procedure : Acid hydrazides are reacted with carbon disulfide in ethanolic potassium hydroxide, leading to the formation of oxadiazole-2-thione derivatives.
- Research Data : Synthesis of substitutedoxadiazole-2-thione derivatives was reported with yields around 75%, confirming the formation of the heterocyclic core.
Nitrile Oxide Cycloaddition
A more classical route involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles:
- Procedure : Nitrile oxides generated in situ react with nitriles under mild conditions, often catalyzed by platinum(IV).
- Limitations : Poor solubility and yields, along with expensive catalysts, restrict this method's practicality.
Functionalization to Incorporate the Ethanamine Moiety
The final step involves attaching a methylated ethanamine group to the heterocyclic core:
N-Methylation of Ethanolamine Derivatives
- Procedure : Ethanolamine derivatives are methylated using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate) to yield N-methyl-ethanamine.
- Application : This methylated amine can then be coupled to the oxadiazole ring via nucleophilic substitution or amide formation.
Coupling with the Oxadiazole
- Method : The oxadiazole bearing suitable leaving groups (e.g., halides or activated esters) can undergo nucleophilic substitution with N-methyl-ethanamine.
- Research Data : Similar strategies have been employed in heterocyclic chemistry, where activated heterocycles are coupled with amines under reflux or room temperature conditions, often facilitated by catalysts or coupling reagents like EDC or DCC.
Summary of Preparation Strategy
Research Findings & Data Tables
Table 1: Summary of Key Synthesis Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime & Ester Cyclization | Amidoximes + carboxylic esters | EDC, DCC, CDI, NaOH/DMSO | Reflux, room temp | 11–90% | Versatile, moderate to high yields | Harsh conditions, purification issues |
| Hydrazide & Carbon Disulfide | Hydrazides + CS2 | KOH, ethanol | Reflux | ~75% | Good yields, straightforward | Limited to sulfur derivatives |
| Nitrile Oxide Cycloaddition | Nitrile oxides + nitriles | Platinum catalyst | Mild | Variable | Mild conditions | Costly catalysts, solubility issues |
| Trifluoromethylation | Precursors + CF3 reagents | Togni’s reagent | Room temp to reflux | Not specified | Incorporates CF3 group | Reagent cost, selectivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with nitriles or carboxylic acid derivatives. For example, a similar oxadiazole synthesis involves refluxing 2-amino-oxadiazole precursors with chloroacetyl chloride in triethylamine, followed by purification via recrystallization (pet-ether) . Key intermediates should be characterized using / NMR, IR spectroscopy, and mass spectrometry. Crystallographic validation via SHELX software (e.g., SHELXL for refinement) ensures structural accuracy .
Q. How can researchers verify the purity and stability of this compound under experimental conditions?
- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization). Stability studies should be conducted under varying pH, temperature, and light exposure, with degradation products analyzed using LC-MS. For oxadiazoles, hydrolytic stability under acidic/basic conditions is critical due to potential ring-opening reactions .
Q. What spectroscopic techniques are essential for confirming the trifluoromethyl-oxadiazole core?
- Methodological Answer : NMR is indispensable for identifying the trifluoromethyl group (δ ≈ -60 to -65 ppm). IR spectroscopy detects oxadiazole C=N stretches (~1600–1650 cm). X-ray crystallography (using SHELXL) resolves bond angles and confirms regiochemistry .
Advanced Research Questions
Q. How can structural modifications of the ethanamine side chain impact bioactivity, and what strategies optimize receptor binding?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest that N-methylation enhances lipophilicity and CNS penetration. For example, irampanel (a related oxadiazole-containing AMPA antagonist) uses dimethylaminoethyl groups to improve receptor affinity . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict interactions with targets like serotonin or glutamate receptors .
Q. What experimental designs resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer : Discrepancies may arise from impurities (e.g., regioisomers) or assay conditions. Reproduce synthesis using strict anhydrous protocols, validate via -DOSY NMR to confirm homogeneity, and retest bioactivity in standardized assays (e.g., radioligand binding for receptor affinity). Cross-validate with orthogonal assays (e.g., calcium flux vs. cAMP accumulation) .
Q. How can researchers investigate the compound’s interaction with serotonin receptors (5-HT) or other neurological targets?
- Methodological Answer : Use competitive radioligand binding assays (e.g., -LSD for 5-HT) with HEK293 cells expressing recombinant receptors. Functional activity is assessed via ERK phosphorylation or β-arrestin recruitment assays. For in vivo correlation, employ microdialysis to measure neurotransmitter release in rodent models .
Q. What strategies mitigate oxidative degradation of the oxadiazole ring during long-term storage or in vivo studies?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
